molecular formula C18H18N4O3S B12030137 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

Cat. No.: B12030137
M. Wt: 370.4 g/mol
InChI Key: CAQNUVSGLYXLLY-YBFXNURJSA-N
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Description

4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione is a complex organic compound that belongs to the class of triazole derivatives

Preparation Methods

The synthesis of 4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-5-(3-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione typically involves the condensation of appropriate aldehydes with hydrazine derivatives, followed by cyclization and subsequent functionalization steps. The reaction conditions often include the use of solvents like methanol or ethanol and catalysts to facilitate the reactions .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, leading to the inhibition or activation of various biochemical pathways. For instance, it may inhibit the activity of certain enzymes or interact with cellular receptors, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as 4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol. These compounds share similar structural features but differ in their functional groups, leading to variations in their biological activities and applications .

Properties

Molecular Formula

C18H18N4O3S

Molecular Weight

370.4 g/mol

IUPAC Name

4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H18N4O3S/c1-3-25-16-9-12(7-8-15(16)23)11-19-22-17(20-21-18(22)26)13-5-4-6-14(10-13)24-2/h4-11,23H,3H2,1-2H3,(H,21,26)/b19-11+

InChI Key

CAQNUVSGLYXLLY-YBFXNURJSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC(=CC=C3)OC)O

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC(=CC=C3)OC)O

Origin of Product

United States

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